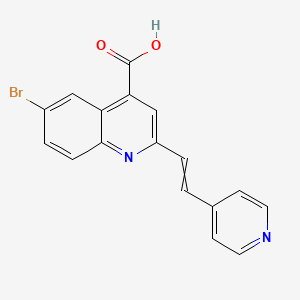
5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline: is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and fluorine atoms on the isoquinoline ring, which imparts unique chemical properties. It is a colorless solid that is stable under normal conditions but can decompose at high temperatures. It is soluble in certain organic solvents such as ethanol and dichloromethane .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of the tetrahydroisoquinoline scaffold. One common method is the reaction of isoquinoline with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are conducted in specialized reactors that ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration. Safety measures are also implemented to handle the hazardous nature of bromine and fluorine reagents .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: It can also undergo reduction reactions to yield reduced forms of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidized Products: Oxidized derivatives of the isoquinoline ring.
Reduced Products: Reduced forms of the tetrahydroisoquinoline scaffold.
科学研究应用
Chemistry: 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated isoquinolines on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in the treatment of neurodegenerative disorders and infectious diseases. Its unique chemical structure allows it to interact with specific biological targets, making it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
作用机制
The mechanism of action of 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. This compound can inhibit or activate certain biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Comparison: 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the simultaneous presence of both bromine and fluorine atoms on the isoquinoline ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and stability, compared to its mono-halogenated counterparts. The presence of both bromine and fluorine also enhances its biological activity, making it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C9H8BrF2N |
|---|---|
分子量 |
248.07 g/mol |
IUPAC 名称 |
5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H8BrF2N/c10-8-6-1-2-13-4-5(6)3-7(11)9(8)12/h3,13H,1-2,4H2 |
InChI 键 |
YQVCUWWXVBZKOE-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=CC(=C(C(=C21)Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





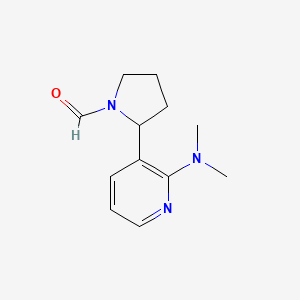
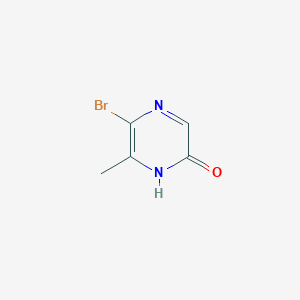
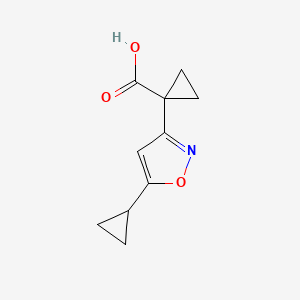
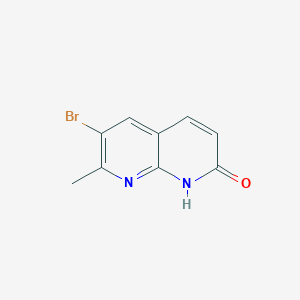
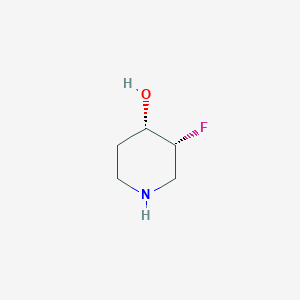

![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)



